molecular formula C20H19NO6 B3684265 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE

Cat. No.: B3684265
M. Wt: 369.4 g/mol
InChI Key: YSNOXNTZBHKGQB-UHFFFAOYSA-N
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Description

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is a complex organic compound with a unique structure that combines a chromenone core with a methoxy-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-methoxy-5-nitrophenol with a suitable chromenone derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group results in the formation of amines.

Scientific Research Applications

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromenone core can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-methoxy-5-nitrophenyl)methoxy]chromen-2-one
  • 4-ethyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one

Uniqueness

7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-nitrophenyl group and chromenone core make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-[(2-methoxy-5-nitrophenyl)methoxy]-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-3-4-13-10-20(22)27-19-11-16(6-7-17(13)19)26-12-14-9-15(21(23)24)5-8-18(14)25-2/h5-11H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNOXNTZBHKGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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